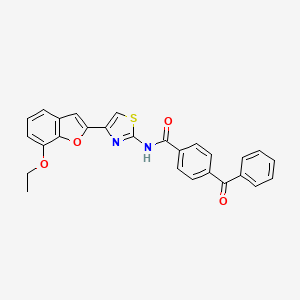
4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is a class of compounds containing a benzoyl group (C6H5C=O) attached to an amide group (NH2). The molecule also contains a thiazole ring, which is a type of azole with a five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzamide derivatives are often synthesized from benzoic acids and amine derivatives . Thiazole derivatives can be synthesized from halogenated compounds, among other methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a thiazole ring, and a benzofuran ring. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be slightly soluble in water and soluble in organic solvents .Aplicaciones Científicas De Investigación
Anticancer Applications
One study detailed the design, synthesis, and anticancer evaluation of a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of similar benzamide and thiazole compounds in oncology (Ravinaik et al., 2021).
Neuroprotective and Enzyme Inhibition
Another research focused on the development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed not only a decrease in the phosphorylation and aggregation of tau proteins but also neuroprotective activity, suggesting the relevance of benzamide derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's (Lee et al., 2018).
Antimicrobial and Antifungal Properties
Research on thiazole derivatives has highlighted their potential as antimicrobial and antifungal agents. For instance, a study synthesized new thiazole compounds and tested their antifungal activity, underscoring the importance of such chemical structures in developing new antimicrobial treatments (Narayana et al., 2004).
Liquid Crystal Synthesis
A study on the synthesis of new Schiff base ester liquid crystals with a benzothiazole core presented a series of compounds showing liquid crystalline properties. This research illustrates the applicability of benzothiazole and benzamide derivatives in the field of materials science, particularly in the development of new liquid crystal materials (Ha et al., 2010).
Mecanismo De Acción
Mode of Action
These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their functions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. For instance, benzofuran derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and the pathways they are involved in. Given the diverse biological activities of similar compounds, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzoyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4S/c1-2-32-22-10-6-9-20-15-23(33-25(20)22)21-16-34-27(28-21)29-26(31)19-13-11-18(12-14-19)24(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZPRRXERUDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)
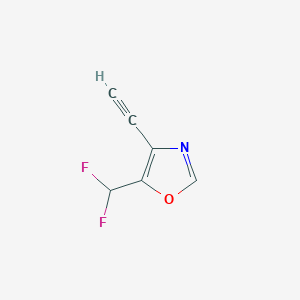
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)
![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)
![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
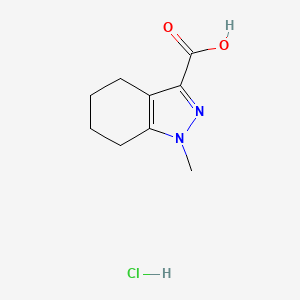
![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)
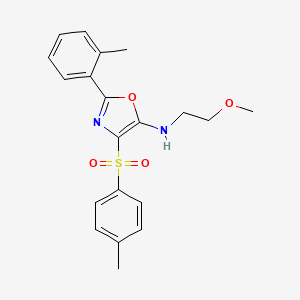
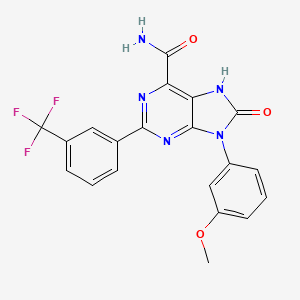
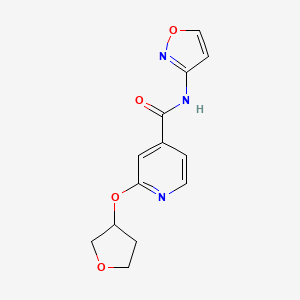
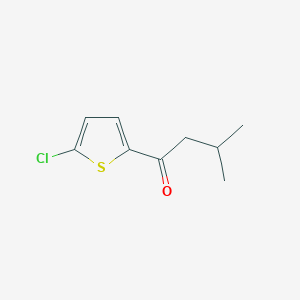

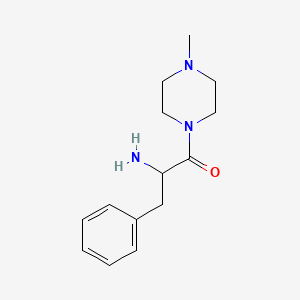
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)